2,5-Bis(4-chlorobenzylidene)cyclopentanone

Catalog No.
S1932230
CAS No.
42019-88-5
M.F
C19H14Cl2O
M. Wt
329.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Bis(4-chlorobenzylidene)cyclopentanone

CAS Number

42019-88-5

Product Name

2,5-Bis(4-chlorobenzylidene)cyclopentanone

IUPAC Name

(2E,5E)-2,5-bis[(4-chlorophenyl)methylidene]cyclopentan-1-one

Molecular Formula

C19H14Cl2O

Molecular Weight

329.2 g/mol

InChI

InChI=1S/C19H14Cl2O/c20-17-7-1-13(2-8-17)11-15-5-6-16(19(15)22)12-14-3-9-18(21)10-4-14/h1-4,7-12H,5-6H2/b15-11+,16-12+

InChI Key

HOAWLEKLGGIUDF-JOBJLJCHSA-N

SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C1=CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)/C(=C/C3=CC=C(C=C3)Cl)/C1

Description

The exact mass of the compound 2,5-Bis(4-chlorobenzylidene)cyclopentanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54913. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis: The presence of the cyclopentanone ring and the two benzylidene groups suggests potential applications in organic synthesis. The benzylidene groups can participate in various reactions, such as condensation reactions or cycloadditions, to form more complex molecules. More research is needed to explore the specific reactivity of 2,5-Bis(4-chlorobenzylidene)cyclopentanone in different reaction conditions.
  • Material Science: Chalcones, which are a class of compounds with a similar structure to 2,5-Bis(4-chlorobenzylidene)cyclopentanone, have been investigated for their potential applications in material science []. These applications include liquid crystals and organic semiconductors due to their ability to self-assemble into ordered structures. The chlorine groups on the benzylidene rings of 2,5-Bis(4-chlorobenzylidene)cyclopentanone could potentially influence the self-assembly properties and warrant further investigation.

2,5-Bis(4-chlorobenzylidene)cyclopentanone is an organic compound characterized by the formula C19H14Cl2OC_{19}H_{14}Cl_2O. It belongs to the class of bis-chalcones, which are compounds formed through the condensation of two equivalents of aldehyde with a ketone. This specific compound features two 4-chlorobenzylidene moieties attached to a cyclopentanone core. The presence of chlorine atoms on the benzylidene groups enhances its biological activity and solubility properties, making it an interesting subject for both synthetic and medicinal chemistry studies .

The primary reaction involved in the synthesis of 2,5-bis(4-chlorobenzylidene)cyclopentanone is the Claisen-Schmidt condensation. In this reaction, 4-chlorobenzaldehyde reacts with cyclopentanone under basic or acidic conditions to form the bis-chalcone structure. The general reaction can be summarized as follows:

  • Formation of Enolate: Cyclopentanone is deprotonated to form an enolate ion.
  • Nucleophilic Attack: The enolate ion attacks the carbonyl carbon of 4-chlorobenzaldehyde.
  • Dehydration: Following the formation of an intermediate, dehydration occurs, resulting in the formation of 2,5-bis(4-chlorobenzylidene)cyclopentanone.

This compound can also undergo further reactions such as hydrogenation or oxidation depending on the conditions applied .

Research indicates that 2,5-bis(4-chlorobenzylidene)cyclopentanone exhibits significant antiproliferative activity, particularly against cancer cell lines such as HeLa cells. Its mechanism appears to involve the induction of apoptosis in these cells, making it a candidate for further exploration in cancer therapeutics. Additionally, its structure suggests potential antioxidant properties, although more studies are needed to confirm this activity comprehensively .

The synthesis of 2,5-bis(4-chlorobenzylidene)cyclopentanone typically involves:

  • Reagents:
    • 4-Chlorobenzaldehyde
    • Cyclopentanone
    • Acid or base catalyst (e.g., sodium hydroxide or hydrochloric acid)
  • Procedure:
    • Mix equimolar amounts of 4-chlorobenzaldehyde and cyclopentanone in a solvent.
    • Add the catalyst and stir under reflux conditions for several hours.
    • Upon completion, the product can be purified through recrystallization or chromatography.

This method has been validated in various studies, demonstrating its effectiveness and efficiency in producing high yields of the desired compound .

2,5-Bis(4-chlorobenzylidene)cyclopentanone has potential applications in:

  • Pharmaceuticals: Due to its antiproliferative properties, it may serve as a lead compound in cancer drug development.
  • Materials Science: Its unique chemical structure could be utilized in developing novel materials with specific optical or electronic properties.
  • Chemical Research: It serves as a useful intermediate for synthesizing other bioactive compounds and studying structure-activity relationships .

Interaction studies have shown that 2,5-bis(4-chlorobenzylidene)cyclopentanone can interact with various biological macromolecules. Preliminary findings suggest that it may bind to proteins involved in cell signaling pathways, influencing their activity and potentially leading to altered cellular responses. Such interactions warrant further investigation to fully understand its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2,5-bis(4-chlorobenzylidene)cyclopentanone. Here are a few notable examples:

Compound NameStructure TypeKey Features
2,5-Bis(4-hydroxybenzylidene)cyclopentanoneBis-chalconeHydroxyl groups enhance solubility and reactivity
2,5-Bis(4-dimethylaminobenzylidene)cyclopentanoneBis-chalconeDimethylamino groups increase electron density
2,5-Bis(phenylidene)cyclopentanoneBis-chalconeLacks halogen substituents; different electronic properties

Uniqueness

The presence of chlorine substituents in 2,5-bis(4-chlorobenzylidene)cyclopentanone distinguishes it from other similar compounds by potentially enhancing its biological activity and modulating interactions with cellular targets. This unique feature makes it a subject of interest for further research into its pharmacological applications and mechanisms .

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Dates

Modify: 2023-07-22

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